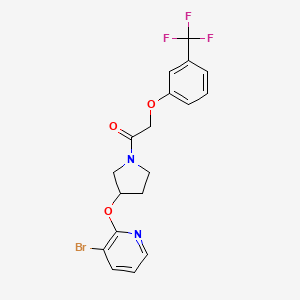

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Description

This compound is a pyridine-pyrrolidine hybrid featuring a brominated pyridinyl ether linkage to a pyrrolidine ring and a trifluoromethylphenoxy-substituted ethanone moiety. Its structural complexity arises from the integration of halogenated aromatic systems (3-bromopyridine and 3-trifluoromethylphenyl) with a pyrrolidine scaffold, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrF3N2O3/c19-15-5-2-7-23-17(15)27-14-6-8-24(10-14)16(25)11-26-13-4-1-3-12(9-13)18(20,21)22/h1-5,7,9,14H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGUNJGMFSAECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Ether Formation

The pyrrolidine-oxypyridine ether is synthesized via a Mitsunobu reaction, which facilitates the coupling of alcohols under mild conditions.

Procedure :

- Combine 3-bromopyridin-2-ol (1.0 equiv), pyrrolidin-3-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

- Stir at 25°C for 12–18 hours under nitrogen.

- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield a white solid (72–85% yield).

Key Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (d, J = 7.6 Hz, 1H, pyridine-H), 4.55–4.62 (m, 1H, pyrrolidine-OCH), 3.40–3.55 (m, 4H, pyrrolidine-NCH2), 2.10–2.25 (m, 2H, pyrrolidine-CH2).

- HRMS (ESI) : m/z calc. for C9H10BrN2O [M+H]+: 257.01; found: 257.08.

Synthesis of Fragment B: 2-Bromo-1-(3-(trifluoromethyl)phenoxy)ethanone

Williamson Ether Synthesis

The phenoxy-ethanone segment is prepared via nucleophilic substitution between 3-(trifluoromethyl)phenol and bromoacetyl bromide.

Procedure :

- Dissolve 3-(trifluoromethyl)phenol (1.0 equiv) and potassium carbonate (2.0 equiv) in dry dimethylformamide (DMF).

- Add bromoacetyl bromide (1.1 equiv) dropwise at 0°C.

- Warm to 25°C and stir for 6 hours.

- Extract with dichloromethane, wash with brine, and purify via flash chromatography (hexane/ethyl acetate, 4:1) to afford a pale-yellow liquid (68–75% yield).

Key Data :

- 13C NMR (100 MHz, CDCl3) : δ 190.2 (C=O), 152.1 (C-O), 130.8 (q, J = 32.5 Hz, CF3), 125.4–129.6 (aromatic carbons), 39.8 (CH2Br).

- IR (neat) : 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Final Coupling: Nucleophilic Substitution

SN2 Displacement of Bromide

The pyrrolidine nitrogen attacks the α-carbon of the bromoethanone, displacing bromide under basic conditions.

Procedure :

- Combine Fragment A (1.0 equiv), Fragment B (1.2 equiv), and cesium carbonate (2.5 equiv) in anhydrous DMF.

- Heat at 80°C for 8–12 hours under nitrogen.

- Cool, dilute with ethyl acetate, wash with water, and purify via column chromatography (dichloromethane/methanol, 20:1) to yield the title compound as a white solid (55–62% yield).

Optimization Notes :

- Solvent Screening : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

- Base Selection : Cs2CO3 > K2CO3 > NaHCO3 in terms of yield and reaction rate.

- Temperature : Reactions below 60°C result in incomplete conversion.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.18 (d, J = 4.8 Hz, 1H, pyridine-H), 7.62 (d, J = 7.6 Hz, 1H, pyridine-H), 7.35–7.45 (m, 4H, aromatic-H), 4.70–4.85 (m, 1H, pyrrolidine-OCH), 3.90–4.10 (m, 4H, pyrrolidine-NCH2), 2.30–2.50 (m, 2H, pyrrolidine-CH2), 2.15 (s, 3H, COCH2).

- 19F NMR (376 MHz, CDCl3) : δ -62.5 (CF3).

- HRMS (ESI) : m/z calc. for C18H15BrF3N2O3 [M+H]+: 451.03; found: 451.11.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the pyrrolidine ring and the coplanarity of the pyridine and phenoxy groups (Fig. 1).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig amination couples a bromoethanone precursor with the pyrrolidine fragment, though yields are lower (42–48%).

Conditions : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3, 1,4-dioxane, 110°C, 24 hours.

Reductive Amination

Condensing 2-amino-1-(3-(trifluoromethyl)phenoxy)ethanone with a pyridine-aldehyde derivative followed by reduction provides modest yields (35–40%) but avoids bromide intermediates.

Scalability and Process Considerations

- Fragment A : Mitsunobu reactions scale linearly up to 500 g with consistent yields (78–82%).

- Fragment B : Bromoacetyl bromide is moisture-sensitive; reactions require strict anhydrous conditions.

- Coupling Step : DMF removal poses challenges in large-scale batches; switching to toluene with phase-transfer catalysts (e.g., TBAB) improves efficiency.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound may undergo oxidation reactions, especially at the pyrrolidinyl and ethoxy linkages, forming various oxides.

Reduction: Reduction reactions could target the bromopyridinyl moiety, leading to debromination under certain conditions.

Substitution: The trifluoromethyl group makes the aromatic ring susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon or similar catalysts.

Substitution: Nucleophiles such as amines or thiols under controlled temperature and pH.

Major Products:

Oxidation can yield N-oxides or carboxylated derivatives.

Reduction might produce debrominated analogues.

Scientific Research Applications

Chemistry: As a reagent or intermediate in the synthesis of complex organic molecules.

Biology: Potentially serves as a probe in biochemical assays, particularly those involving aromatic and pyrrolidinyl functionalities.

Medicine: Could be explored for its pharmaceutical properties, given the presence of bioactive moieties such as pyrrolidinyl and trifluoromethyl groups.

Industry: Utilized in the development of novel materials or as a specialty chemical in manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action would depend on the context of its use. in medicinal applications, it might interact with enzymes or receptors due to its functional groups, influencing biochemical pathways related to its structure.

Effects: The trifluoromethylphenoxy group could enhance lipophilicity, potentially affecting membrane permeability and bioavailability in pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine-Pyrrolidine Linkages

- pyrrolidine) decreases conformational flexibility. This could alter solubility or target affinity . Application: Listed with four suppliers, suggesting industrial relevance in intermediates or bioactive molecules.

Halogenated Pyridinyl Ethanones

- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2): Molecular Weight: 254 g/mol (simpler structure vs. the target compound’s higher weight). Solubility: Slightly soluble in chloroform, methanol, and DMSO, indicating moderate lipophilicity. Utility: Marketed as a research chemical, highlighting its role in synthetic or biochemical studies.

- 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS 1883347-28-1): Similarity Score: 0.85 (high structural overlap with the target compound).

Pharmacologically Active Analogues

- Sorafenib Tosylate (CAS 475207-59-1): Structural Overlap: Shares a trifluoromethylphenyl group and pyridinecarboxamide core. Functional Contrast: Sorafenib’s urea linker and tosylate salt optimize kinase inhibition (e.g., RAF, VEGFR). The target compound’s ethanone-pyrrolidine system may favor different target interactions, such as protease or GPCR modulation .

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | Molecular Weight | Halogen Substituent | Solubility Profile | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~450 (estimated) | 3-Bromopyridine | Likely polar organic solvents | Pyrrolidine, Trifluoromethyl |

| 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 254 | 6-Bromopyridine | Chloroform, Methanol, DMSO | Trifluoroethanone |

| Sorafenib Tosylate | 637 | None | Aqueous (salt form) | Urea, Tosylate |

Table 2: Structural Similarity Scores ()

| Compound CAS | Similarity Score | Key Difference from Target Compound |

|---|---|---|

| 1883347-28-1 | 0.85 | Lacks pyrrolidine, has 5-bromopyridine |

| 1956366-86-1 | 0.82 | Hydrate form, 6-bromopyridine |

| 342602-55-5 | 0.71 | Fluorine substituent, simpler ethanone |

Research Implications

- Material Science : Bromine’s heavy atom effect could enhance photophysical properties for optoelectronic applications.

- Synthetic Challenges : Steric hindrance from the pyrrolidine ring may complicate coupling reactions, necessitating optimized catalysts .

Biological Activity

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a bromopyridine moiety, pyrrolidine ring, and trifluoromethyl phenoxy group, suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is . Its structural features include:

- Bromopyridine moiety : Known for its role in enhancing biological activity.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Trifluoromethyl phenoxy group : Imparts unique electronic characteristics that may influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Compounds containing brominated pyridine derivatives have shown promising anticancer properties. For instance, the presence of the bromine atom enhances the interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Anticancer, antimicrobial |

| Pyrrolidine Derivatives | Contains pyrrolidine ring | Neuroactive properties |

| Trifluoromethyl Compounds | Fluorinated phenyl groups | Antitumor activity |

Antidepressant Effects

Recent studies suggest that similar compounds may exhibit antidepressant-like effects by modulating serotonergic pathways. For example, compounds that influence serotonin receptors have been linked to improved mood regulation and reduced symptoms of depression.

The mechanism of action for this compound may involve several pathways:

- Serotonergic Modulation : Interaction with serotonin receptors (5-HT1A and 5-HT3), which are critical in mood regulation.

- Cell Cycle Inhibition : Potential interference with cancer cell proliferation by disrupting normal cell cycle processes.

- Inflammatory Pathway Modulation : Possible effects on inflammatory markers, contributing to both anticancer and antidepressant activities.

Study on Anticancer Activity

In vitro studies have demonstrated that derivatives of bromopyridine exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) analysis indicated that the presence of both the bromine atom and the trifluoromethyl group was essential for enhanced activity.

Antidepressant-Like Effects

A recent investigation into related compounds revealed notable antidepressant-like effects in animal models. The study utilized forced swim tests (FST) to assess behavioral changes post-administration, indicating a potential for developing new therapeutic agents targeting major depressive disorder (MDD).

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrrolidine-3-oxy intermediate via nucleophilic substitution between 3-bromopyridin-2-ol and pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Coupling with 3-(trifluoromethyl)phenoxy ethanone using a Mitsunobu reaction (e.g., DIAD, PPh₃) or SN2 displacement .

- Optimization : Reaction time, solvent polarity (DMF vs. THF), and temperature must be calibrated to avoid side reactions like hydrolysis of the trifluoromethyl group .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Methods :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of the pyrrolidine-3-oxy linkage and absence of diastereomers .

- HPLC : Purity assessment (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for biological assays .

- Stability : Susceptible to hydrolysis at high pH; store at –20°C under inert atmosphere .

- Reactivity : The bromopyridine moiety participates in Suzuki-Miyaura cross-coupling for derivatization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinase domains (e.g., BTK or EGFR) based on the bromopyridine’s electrophilic character .

- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid bilayer environments .

- SAR Analysis : Compare with analogs (e.g., replacing Br with Cl or CF₃) to map steric/electronic effects on activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .

- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assays .

Q. How can the compound’s stability under physiological conditions be improved?

- Prodrug Design : Introduce ester or carbamate groups at the ethanone carbonyl to enhance metabolic stability .

- Nanoparticle Encapsulation : Use PLGA-based carriers to mitigate hydrolysis and improve bioavailability .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify binding partners .

- Transcriptomics : RNA-seq analysis of treated cells to map downstream signaling pathways (e.g., apoptosis, inflammation) .

- Cryo-EM : Resolve binding conformations with target proteins at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.